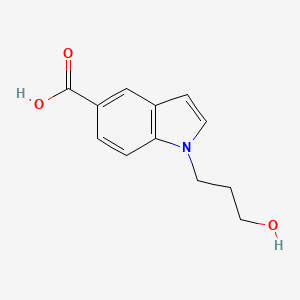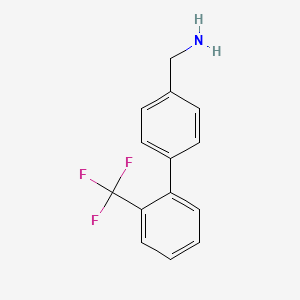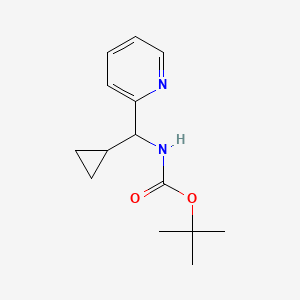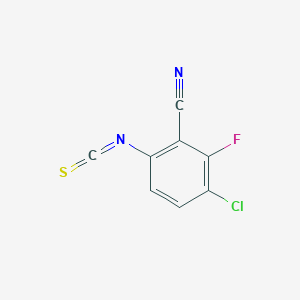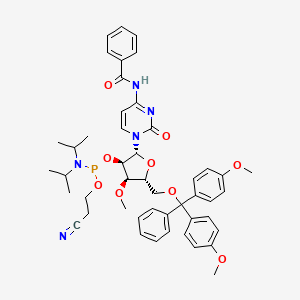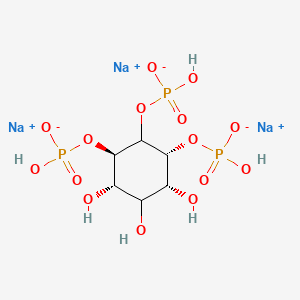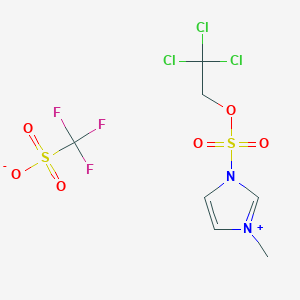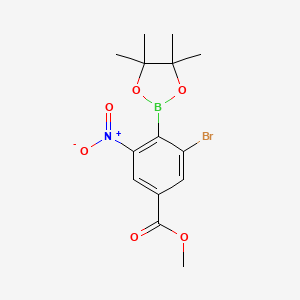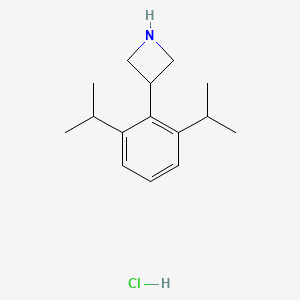
3-(2,6-Diisopropylphenyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Diisopropylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Diisopropylphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods are efficient and provide good yields of the desired azetidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,6-Diisopropylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives .
Aplicaciones Científicas De Investigación
3-(2,6-Diisopropylphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2,6-Diisopropylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to have neuroprotective effects by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, and improving energy metabolism in the brain .
Comparación Con Compuestos Similares
Aziridines: These are three-membered nitrogen-containing heterocycles that share some chemical properties with azetidines.
Other Azetidines: Various substituted azetidines, such as 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids, are structurally similar.
Uniqueness: 3-(2,6-Diisopropylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diisopropylphenyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C15H24ClN |
|---|---|
Peso molecular |
253.81 g/mol |
Nombre IUPAC |
3-[2,6-di(propan-2-yl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-10(2)13-6-5-7-14(11(3)4)15(13)12-8-16-9-12;/h5-7,10-12,16H,8-9H2,1-4H3;1H |
Clave InChI |
MNXMRIOJAFYUMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


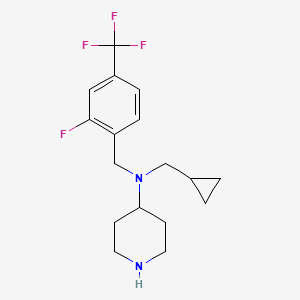
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
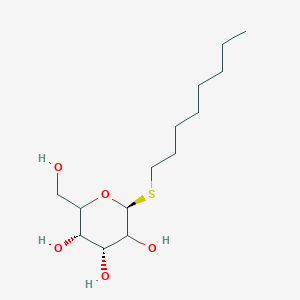
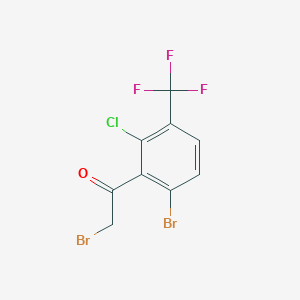
![3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13720017.png)
